An In-depth Technical Guide to Thiodimethylsildenafil: Chemical Structure and Properties
An In-depth Technical Guide to Thiodimethylsildenafil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiodimethylsildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive technical overview of thiodimethylsildenafil, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are presented, alongside a discussion of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of PDE5 inhibitors and related compounds.
Chemical Structure and Identification
Thiodimethylsildenafil is a derivative of sildenafil where the oxygen atom of the pyrimidinone ring is replaced by a sulfur atom, and the N-methylpiperazine moiety is replaced by a 3,5-dimethylpiperazine group.
Chemical Name: 5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1][2]
Image of the chemical structure of Thiodimethylsildenafil
Caption: Chemical structure of Thiodimethylsildenafil.
| Identifier | Value |
| CAS Number | 1260112-90-0[1] |
| Molecular Formula | C23H32N6O3S2[1] |
| Molecular Weight | 504.67 g/mol [1] |
| Synonyms | Dimethylthiosildenafil, Thioaildenafil |
Physicochemical Properties
Limited data is available for the specific physicochemical properties of thiodimethylsildenafil. The table below summarizes the available information, with data for the closely related compound sildenafil provided for comparison.
| Property | Thiodimethylsildenafil | Sildenafil (for comparison) |
| Melting Point | Data not available | 187-189 °C |
| Solubility | Data not available | Water: 3.5 mg/mL (as citrate salt)[3] |
| pKa | Data not available | 6.78 (piperazine nitrogen), 9.12 (pyrimidinone amide) |
| Storage | Store at -20°C for long-term storage. | Room temperature |
Synthesis
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for Thiodimethylsildenafil.
Experimental Protocol (Hypothetical):
Step 1-4: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-thione Core This would likely follow established procedures for the synthesis of similar heterocyclic systems, involving the cyclization of a substituted pyrazole precursor. The final step would involve a thionation reaction, for example, using Lawesson's reagent, to convert the carbonyl group of the pyrimidinone to a thiocarbonyl group.
Step 5: Chlorosulfonylation of 2-ethoxybenzoic acid 2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid, possibly with the addition of thionyl chloride, to introduce the chlorosulfonyl group at the 5-position of the phenyl ring.[4]
Step 6: Reaction with 3,5-dimethylpiperazine The resulting sulfonyl chloride is then reacted with 3,5-dimethylpiperazine in a suitable solvent with a base to form the sulfonamide linkage.
Step 7: Coupling Reaction The final step involves the coupling of the pyrazolo[4,3-d]pyrimidin-7-thione core with the 5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxybenzoyl derivative. The specific coupling conditions would need to be optimized.
Analytical Characterization
The identification and quantification of thiodimethylsildenafil are typically performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detection at approximately 230 nm and 280 nm |
| Retention Time | Dependent on the specific method conditions, but typically in the range of 5-15 minutes. |
Experimental Protocol: HPLC Analysis
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Sample Preparation: A known amount of the sample is dissolved in the mobile phase or a compatible solvent to a final concentration within the linear range of the detector.
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Instrumentation: An HPLC system equipped with a C18 column, a UV-Vis detector, and an autosampler is used.
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Chromatographic Conditions: The column is equilibrated with the mobile phase. The sample is injected, and the chromatogram is recorded.
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Quantification: The concentration of thiodimethylsildenafil is determined by comparing the peak area of the analyte to a standard curve prepared from a certified reference standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of thiodimethylsildenafil. Electrospray ionization (ESI) is a commonly used ionization technique.
Key Fragmentation Pathways: The fragmentation of thiodimethylsildenafil in MS/MS experiments can provide valuable structural information. A prominent fragmentation pathway for thiosildenafil analogs involves the transfer of an alkyl group from the piperazine nitrogen to the thiocarbonyl sulfur atom.[5]
Caption: Key fragmentation pathways of Thiodimethylsildenafil in MS/MS.
Experimental Protocol: LC-MS/MS Analysis
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Sample Introduction: The sample is introduced into the mass spectrometer via an HPLC system as described above.
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Ionization: The analyte is ionized using an ESI source in positive ion mode.
-
MS1 Scan: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.
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MS2 Scan (Tandem MS): The [M+H]+ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting MS2 spectrum provides characteristic fragmentation patterns for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm) |
| Aromatic protons (phenyl ring) | 7.0 - 8.5 |
| Pyrazolo-pyrimidine proton | ~8.5 |
| Ethoxy group (CH2) | ~4.2 (q) |
| Ethoxy group (CH3) | ~1.4 (t) |
| Propyl group (CH2) | ~2.8 (t), ~1.8 (sextet) |
| Propyl group (CH3) | ~1.0 (t) |
| N-methyl group | ~4.2 (s) |
| Piperazine ring protons | 2.5 - 3.5 (m) |
| Dimethyl groups on piperazine | ~1.1 (d) |
Expected ¹³C NMR Signals:
| Carbons | Expected Chemical Shift (ppm) |
| Thiocarbonyl carbon | >180 |
| Aromatic and heteroaromatic carbons | 110 - 160 |
| Ethoxy group (CH2) | ~65 |
| Propyl group (CH2) | ~30, ~22 |
| N-methyl carbon | ~38 |
| Piperazine ring carbons | 45 - 55 |
| Dimethyl groups on piperazine | ~18 |
| Ethoxy group (CH3) | ~15 |
| Propyl group (CH3) | ~14 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Biological Activity and Mechanism of Action
Thiodimethylsildenafil is an analog of sildenafil and is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.
Signaling Pathway:
Caption: Mechanism of action of Thiodimethylsildenafil via PDE5 inhibition.
By inhibiting PDE5, thiodimethylsildenafil is expected to increase the intracellular levels of cGMP, leading to prolonged smooth muscle relaxation and vasodilation.
PDE5 Inhibition Assay:
Experimental Protocol: Fluorescence Polarization (FP) PDE5 Inhibition Assay
-
Principle: This assay is based on the competition between a fluorescently labeled cGMP analog and the test compound for binding to the PDE5 active site.
-
Reagents:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP tracer
-
Assay buffer
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Thiodimethylsildenafil (test compound) and sildenafil (positive control)
-
-
Procedure: a. Serial dilutions of thiodimethylsildenafil are prepared in the assay buffer. b. The PDE5 enzyme and the fluorescent tracer are added to the wells of a microplate. c. The test compound dilutions are added to the wells. d. The plate is incubated to allow the binding to reach equilibrium. e. The fluorescence polarization is measured using a plate reader.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Thiodimethylsildenafil is a potent sildenafil analog with a clear mechanism of action as a PDE5 inhibitor. This technical guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies used for its characterization and bioactivity assessment. While specific quantitative data for some of its properties are not yet widely published, the information presented here, based on its structural similarity to sildenafil and related compounds, provides a strong foundation for further research and development in the field of PDE5 inhibitors. The analytical methods and biological assays described herein are essential tools for any scientist working with this class of compounds.
References
- 1. Thiodimethyl Sildenafil (Dimethylthiosildenafil) | 1260112-90-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
